1-Octanesulfonamide
Overview
Description
1-Octanesulfonamide is a chemical compound with the linear formula C8H19NO2S . It has a molecular weight of 193.31 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 1-Octanesulfonamide is represented by the linear formula C8H19NO2S . The molecule consists of an octane chain with a sulfonamide functional group attached to one end .
Scientific Research Applications
Environmental Monitoring and Assessment
- Perfluoroalkyl compounds, including perfluoro-1-octanesulfonate (PFOS) and N-ethylperfluoro-1-octanesulfonamide (EtFOSA), have been measured in dust from various global locations. High concentrations of EtFOSA in some samples are consistent with its use as an insecticide, suggesting its environmental relevance and the need for monitoring these compounds (Goosey & Harrad, 2011).
Chemical Synthesis and Catalyst Development
- 1-Octanesulfonamide derivatives have been utilized in the synthesis of biologically active compounds. For instance, 1,4-Disulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen sulfate has been used as an efficient catalyst for the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-trione derivatives, highlighting its role in pharmaceutical research and development (Shirini et al., 2015).
Analytical Chemistry and Detection Methods
- Innovative analytical methods have been developed for detecting 1-Octanesulfonamide derivatives in various samples. A study demonstrated a sensitive approach for detecting fluorotelomer alcohols and polyfluorinated sulfonamides, including perfluoro-1-octanesulfonamide, in biotic samples. This advancement in analytical techniques is crucial for environmental and biological monitoring (Chu & Letcher, 2008).
Environmental Chemistry and Pollution Studies
- Research on the analysis of volatile polyfluorinated alkyl substances in water and sediment, including perfluoro-1-octanesulfonamide, underlines the importance of understanding the environmental impact and distribution of these compounds (Hong-wen, 2011).
Fuel and Energy Research
- The study on deep fuels desulfurization and denitrogenation using ionic liquids highlights the potential of 1-Octanesulfonamide derivatives in enhancing the quality of fuels, thereby contributing to cleaner and more efficient energy sources (Kędra-Królik et al., 2011).
Healthcare and Medical Applications
- A study on dialysis membranes and their influence on perfluorochemical concentrations in patients indicates the significance of understanding the interactions of compounds like perfluoro-1-octanesulfonate in medical treatments and their implications on patient health [(Liu et al
Safety And Hazards
properties
IUPAC Name |
octane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOKKHXWFDAJCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281897 | |
Record name | 1-Octanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Octanesulfonamide | |
CAS RN |
65501-71-5 | |
Record name | 1-Octanesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Octanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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